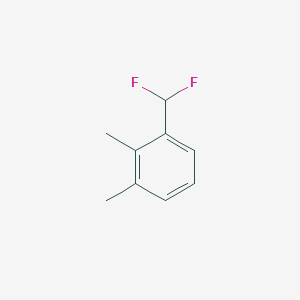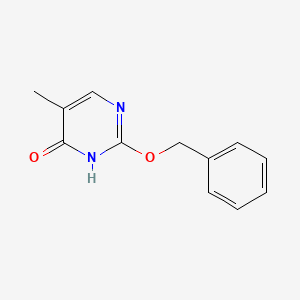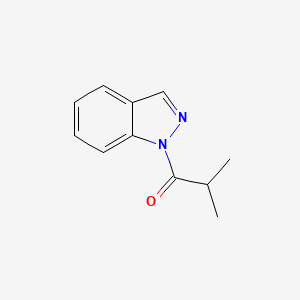
1-(1H-Indazol-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-1-yl)-2-methylpropan-1-one is a chemical compound belonging to the indazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indazol-1-yl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound may utilize high-yielding, one-pot synthesis methods. These methods often involve the use of metal catalysts, such as 3d-metal salts, to facilitate the formation of the indazole ring from 1H-indazole and other precursors .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indazol-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Cu(OAc)2 for cyclization reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(1H-Indazol-1-yl)-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole isomer with distinct chemical properties and applications.
Bis(1H-indazol-1-yl)methane: A compound with two indazole rings, used in coordination chemistry and catalysis.
Uniqueness
1-(1H-Indazol-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpropan-1-one group differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-indazol-1-yl-2-methylpropan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
InChI Key |
CXVKUBVWIYMPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



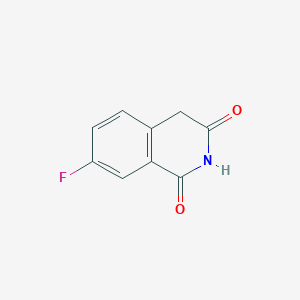
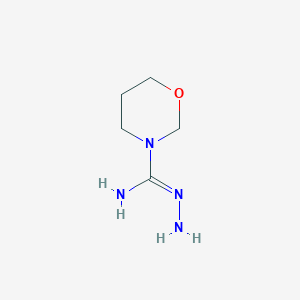

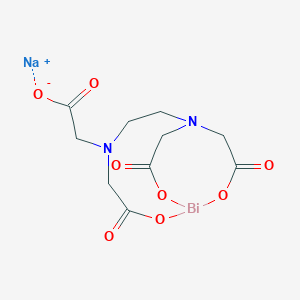
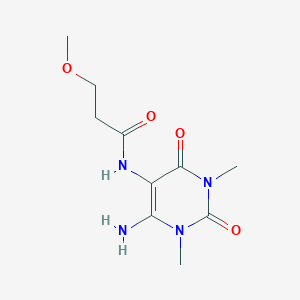

![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
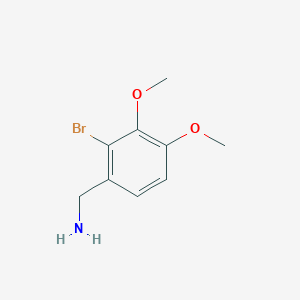
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)

![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
